molecular formula C22H19NO2 B11482433 2-(2-phenylethyl)-2,3-dihydro-1H-[1]benzofuro[3,2-f][1,3]benzoxazine

2-(2-phenylethyl)-2,3-dihydro-1H-[1]benzofuro[3,2-f][1,3]benzoxazine

Cat. No.: B11482433
M. Wt: 329.4 g/mol
InChI Key: QDTWXSRKRNDHGP-UHFFFAOYSA-N
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Description

2-(2-phenylethyl)-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenylethyl)-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine typically involves a Mannich-like condensation reaction. This process includes the reaction of phenolic derivatives, formaldehyde, and primary amines, followed by a ring-closure process on the phenolic derivative . The reaction conditions often require the use of catalysts such as trifluoromethanesulfonic acid or triflic anhydride to drive the reaction to completion .

Industrial Production Methods

Industrial production of benzoxazine compounds, including 2-(2-phenylethyl)-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine, involves scalable and robust processes. These processes are optimized to handle a broad range of substrates with diverse steric and electronic properties. The use of molecular sieves to remove water and the application of high-throughput screening methods to identify optimal reaction conditions are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-phenylethyl)-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous solvents.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide), often used under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield deoxygenated products, and substitution may yield halogenated or alkylated derivatives.

Scientific Research Applications

2-(2-phenylethyl)-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-phenylethyl)-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound exerts its effects through cationic ring-opening polymerization, activated by thermal treatment in the range of 160–250°C . This process leads to the formation of high molecular weight polymers with enhanced mechanical and thermal properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-phenylethyl)-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine is unique due to its specific substitution pattern and the presence of both benzofuran and benzoxazine rings. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

2-(2-phenylethyl)-1,3-dihydro-[1]benzofuro[3,2-f][1,3]benzoxazine

InChI

InChI=1S/C22H19NO2/c1-2-6-16(7-3-1)12-13-23-14-18-19(24-15-23)10-11-21-22(18)17-8-4-5-9-20(17)25-21/h1-11H,12-15H2

InChI Key

QDTWXSRKRNDHGP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2C4=CC=CC=C4O3)OCN1CCC5=CC=CC=C5

Origin of Product

United States

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